molecular formula C25H29N7O4 B11665265 4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate

4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate

Cat. No.: B11665265
M. Wt: 491.5 g/mol
InChI Key: LTPKWRICMQAIAE-YZSQISJMSA-N
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Description

4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of triazine, pyrrolidine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.

    Introduction of Pyrrolidine Groups: The pyrrolidine groups are introduced via nucleophilic substitution reactions, where pyrrolidine reacts with the triazine core.

    Hydrazine Derivatization: The hydrazine moiety is introduced through the reaction of hydrazine with the triazine core.

    Formation of the Furan Carboxylate: The furan carboxylate is synthesized through esterification reactions involving furan-2-carboxylic acid and ethanol.

    Final Coupling: The final compound is obtained by coupling the hydrazine-triazine intermediate with the furan carboxylate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and furan moieties.

    Reduction: Reduction reactions can occur at the triazine and hydrazine moieties.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the triazine and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the triazine ring can yield triazine-amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions and cellular pathways. Its triazine and pyrrolidine moieties are known to interact with various biological targets, making it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound has potential as a drug candidate due to its ability to interact with multiple biological targets. It may be investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the design of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine moiety can act as a ligand for metal ions, while the pyrrolidine groups can interact with protein active sites. The furan carboxylate may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE: This compound shares the triazine and pyrrolidine moieties but lacks the hydrazine and furan carboxylate groups.

    FURAN-2-CARBOXYLIC ACID: This compound contains the furan carboxylate moiety but lacks the triazine and pyrrolidine groups.

    HYDRAZINE DERIVATIVES: Compounds containing hydrazine moieties but lacking the triazine and furan carboxylate groups.

Uniqueness

The uniqueness of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and biological interactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H29N7O4

Molecular Weight

491.5 g/mol

IUPAC Name

[4-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C25H29N7O4/c1-2-34-21-16-18(9-10-19(21)36-22(33)20-8-7-15-35-20)17-26-30-23-27-24(31-11-3-4-12-31)29-25(28-23)32-13-5-6-14-32/h7-10,15-17H,2-6,11-14H2,1H3,(H,27,28,29,30)/b26-17+

InChI Key

LTPKWRICMQAIAE-YZSQISJMSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC(=O)C5=CC=CO5

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC(=O)C5=CC=CO5

Origin of Product

United States

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